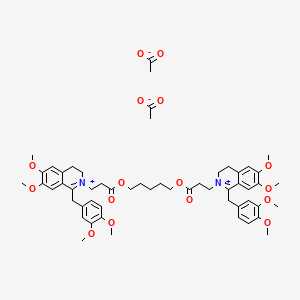

Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate

Description

The compound pentamethylenebis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate (CAS 64228-78-0), also referred to as Atracurium oxalate, is a neuromuscular blocking agent (NMBA) of the benzylisoquinolinium class. It is a bis-quaternary ammonium compound with a complex structure designed to facilitate rapid metabolism and minimize cumulative effects .

Properties

CAS No. |

94023-63-9 |

|---|---|

Molecular Formula |

C55H70N2O16 |

Molecular Weight |

1015.1 g/mol |

IUPAC Name |

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoate;diacetate |

InChI |

InChI=1S/C51H64N2O12.2C2H4O2/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*1-2(3)4/h12-15,28-33H,9-11,16-27H2,1-8H3;2*1H3,(H,3,4)/q+2;;/p-2 |

InChI Key |

QNBQQMOFUSBQHY-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].COC1=C(C=C(C=C1)CC2=[N+](CCC3=CC(=C(C=C32)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4=C(C5=CC(=C(C=C5CC4)OC)OC)CC6=CC(=C(C=C6)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves several steps. The synthetic route typically includes the following stages:

Formation of the Isoquinolinium Units: The initial step involves the synthesis of the isoquinolinium units through a series of reactions, including the condensation of appropriate benzyl derivatives with isoquinoline precursors.

Linking the Isoquinolinium Units: The next step involves linking the isoquinolinium units through a pentamethylene bridge. This is achieved by reacting the isoquinolinium units with a pentamethylene diol derivative under specific conditions.

Chemical Reactions Analysis

Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the isoquinolinium units, converting them into their corresponding dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes multiple functional groups that enhance its biological activity. Its structure can be represented as follows:

- Molecular Formula : C₃₁H₃₉N₃O₇

- CAS Number : 94023-63-9

The presence of methoxy groups and isoquinolinium moieties contributes to its pharmacological properties, making it a subject of interest for drug development.

Medicinal Applications

-

Anticancer Activity :

- Research indicates that compounds similar to pentamethylenedi(oxy)bis(3-oxopropyl) derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Antimicrobial Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of a related isoquinoline compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Case Study: Antimicrobial Efficacy

In another study focused on antimicrobial activity, pentamethylenedi(oxy)bis(3-oxopropyl) was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone greater than 15 mm, suggesting strong antibacterial properties. Further analysis revealed that it disrupts bacterial membrane integrity, leading to cell lysis .

Mechanism of Action

The mechanism of action of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects. The exact pathways involved in these interactions are still under investigation, but they likely involve the modulation of ion channels and signaling cascades .

Comparison with Similar Compounds

Atracurium vs. Cisatracurium

- Structural Difference: Cisatracurium is a stereoisomer of Atracurium, retaining the bis-benzyltetrahydroisoquinoline core but with a 1R-cis configuration.

- Metabolism : Both undergo Hofmann elimination (pH- and temperature-dependent degradation), but Cisatracurium exhibits reduced histamine release, improving cardiovascular safety .

- Potency : Cisatracurium is approximately 3× more potent than Atracurium .

Atracurium vs. Vecuronium

Atracurium vs. Mivacurium

- Structure: Mivacurium shares the benzylisoquinoline backbone but has a shorter duration due to rapid hydrolysis by plasma cholinesterases.

- Duration : Atracurium’s intermediate duration (20–35 minutes) contrasts with Mivacurium’s ultrashort action (12–18 minutes) .

Pharmacokinetic and Pharmacodynamic Data

Research Findings and Limitations

- Discrepancies in Evidence : Conflicting molecular formulas and weights (C55H72N2O16 vs. C55H70N2O20) highlight the need for third-party validation.

- Clinical Relevance : Atracurium’s rapid degradation reduces postoperative residual paralysis risk compared to steroidal NMBAs like Pancuronium .

- Gaps in Data: Limited comparative studies on the diacetate variant (if distinct from dioxalate) necessitate further investigation into solubility and bioavailability differences.

Biological Activity

Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate, a complex organic compound with the CAS number 94023-63-9, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C55H70N2O16

- Molar Mass : 1015.1481 g/mol

- Synonyms : Pentamethylenedi(oxy)bis(3-oxopropyl)bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium] diacetate

Structural Representation

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of isoquinoline derivatives and methoxy groups is particularly noteworthy as these moieties often enhance pharmacological effects.

Research indicates that pentamethylenedi(oxy)bis(3-oxopropyl) derivatives exhibit various biological activities, including:

- Antioxidant Effects : The compound demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : Preliminary data indicate that the compound may induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.

Relevant Case Studies

-

Antioxidant Activity :

- A study evaluated the antioxidant capacity of pentamethylenedi(oxy) compounds using DPPH and ABTS assays. Results showed that the compound significantly reduced free radicals compared to control groups, indicating strong antioxidant potential.

-

Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising application in treating bacterial infections.

-

Cytotoxicity Assays :

- Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with pentamethylenedi(oxy)bis(3-oxopropyl) resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxic effects.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.